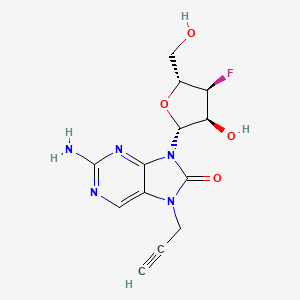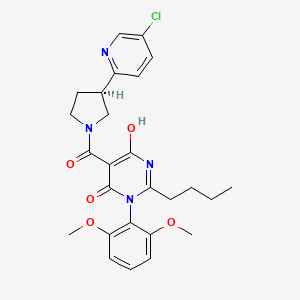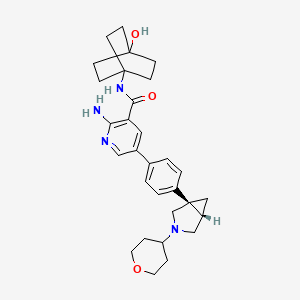
Zilurgisertib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of zilurgisertib involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Zilurgisertib undergoes various chemical reactions, primarily involving its interaction with biological targets. The compound is known to inhibit the phosphorylation of SMAD1/5 proteins, which are downstream effectors of ALK2 signaling. This inhibition is achieved through the binding of this compound to the ATP-binding site of ALK2, preventing the kinase activity of the receptor .
Scientific Research Applications
Zilurgisertib has shown promise in preclinical and clinical studies for its ability to reduce hepcidin levels and improve anemia in patients with myelofibrosis. It is being evaluated in combination with ruxolitinib, a Janus kinase inhibitor, to enhance its therapeutic effects. The compound’s ability to regulate iron homeostasis makes it a potential candidate for treating other conditions involving iron dysregulation .
Mechanism of Action
Zilurgisertib exerts its effects by selectively inhibiting the kinase activity of ALK2. This inhibition prevents the phosphorylation of SMAD1/5 proteins, which are involved in the transcriptional regulation of hepcidin, a key hormone in iron homeostasis. By reducing hepcidin levels, this compound helps restore erythropoiesis and improve anemia in patients with myelofibrosis .
Comparison with Similar Compounds
Zilurgisertib is unique in its selectivity for ALK2, distinguishing it from other inhibitors that target multiple kinases. Similar compounds include momelotinib and pacritinib, which also inhibit ALK2 but have broader kinase inhibition profiles. This compound’s specificity for ALK2 makes it a promising candidate for reducing off-target effects and improving patient outcomes .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
2173389-57-4 |
|---|---|
Molecular Formula |
C30H38N4O3 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2-amino-N-(4-hydroxy-1-bicyclo[2.2.2]octanyl)-5-[4-[(1R,5S)-3-(oxan-4-yl)-3-azabicyclo[3.1.0]hexan-1-yl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C30H38N4O3/c31-26-25(27(35)33-28-7-10-29(36,11-8-28)12-9-28)15-21(17-32-26)20-1-3-22(4-2-20)30-16-23(30)18-34(19-30)24-5-13-37-14-6-24/h1-4,15,17,23-24,36H,5-14,16,18-19H2,(H2,31,32)(H,33,35)/t23-,28?,29?,30+/m1/s1 |
InChI Key |
KPRPFTOLWQQUAV-OCVAFRRMSA-N |
Isomeric SMILES |
C1COCCC1N2C[C@H]3C[C@]3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O |
Canonical SMILES |
C1COCCC1N2CC3CC3(C2)C4=CC=C(C=C4)C5=CC(=C(N=C5)N)C(=O)NC67CCC(CC6)(CC7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


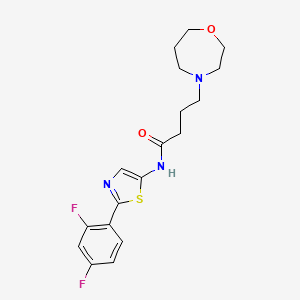
![1-[4-(Difluoromethoxy)phenyl]-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B10827812.png)

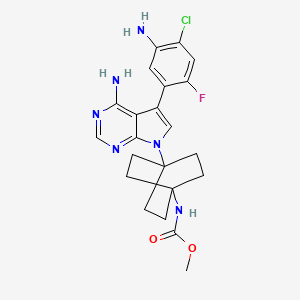
![4-[9-(4-chlorophenyl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-N-cyclopropylbenzamide](/img/structure/B10827818.png)
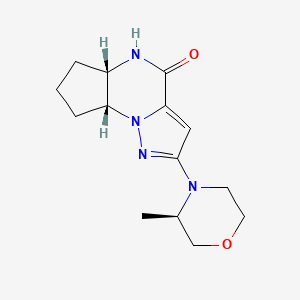
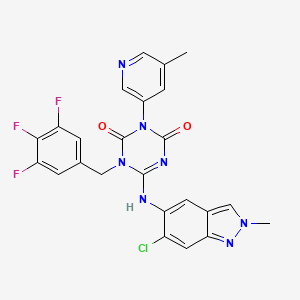
![7-(Benzyloxy)-1-[4-(benzyloxy)benzyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10827823.png)
![5-[(3R)-3-(5-chloro-3-fluoropyridin-2-yl)pyrrolidine-1-carbonyl]-3-(2,6-diethylphenyl)-6-hydroxy-2-(1-methylpyrazol-3-yl)pyrimidin-4-one](/img/structure/B10827827.png)
![4,5,6,7-Tetrachloro-2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B10827828.png)
![NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)](/img/structure/B10827835.png)
